![molecular formula C11H17N3O2S B1348272 (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-86-0](/img/structure/B1348272.png)
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
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Description
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, also known as 5-cyclohexyl-4-methyl-4H-triazol-3-yl sulfanilate, is a novel organic compound with a variety of potential uses in scientific research. It was first synthesized in a laboratory in 2019, and since then has been studied for its potential applications in a variety of fields.
Scientific Research Applications
Synthesis of Novel Derivatives
This compound serves as a precursor in the synthesis of a variety of novel derivatives. Due to the presence of the triazole ring, it can undergo various chemical reactions to form new compounds with potential biological activities . Researchers can modify the triazole moiety or the acetic acid group to produce derivatives that may exhibit unique pharmacological properties.
Anticancer Research
Triazole derivatives have been identified to possess anticancer properties. The core structure of this compound can be utilized to synthesize new molecules that target specific cancer cell lines, offering a pathway to develop selective anticancer agents .
Antimicrobial Potential
The triazole ring is known for its antimicrobial activity. By creating derivatives of this compound, scientists can explore the antimicrobial potential against various bacterial and fungal pathogens. This could lead to the discovery of new antibiotics or antifungal medications .
Analgesic and Anti-inflammatory Applications
Compounds containing the triazole moiety have shown significant analgesic and anti-inflammatory activities in preclinical studies. This compound could be used to develop new pain relievers and anti-inflammatory drugs, especially for conditions that do not respond well to current medications .
properties
IUPAC Name |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h8H,2-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIXPXOCQCHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349521 |
Source
|
Record name | SBB018303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid | |
CAS RN |
462066-86-0 |
Source
|
Record name | SBB018303 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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